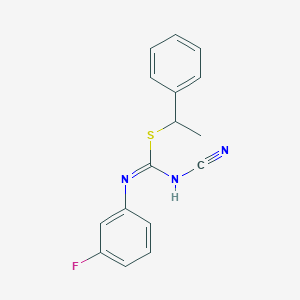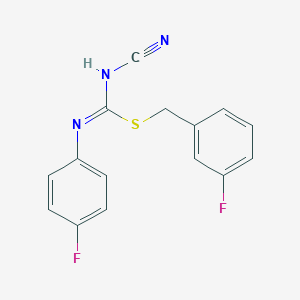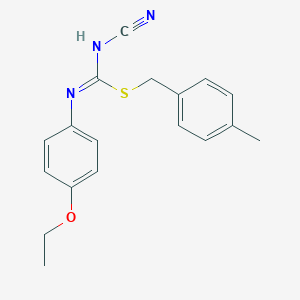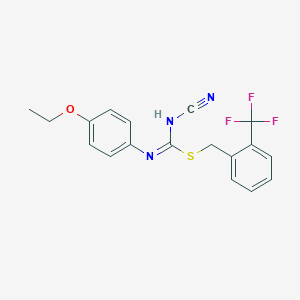![molecular formula C11H12N2S B460504 2-(ethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 340813-18-5](/img/structure/B460504.png)
2-(ethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(ethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile” is a complex organic molecule. It likely contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “3-(ethylsulfanyl)pyridine-2-carbonitrile” have been synthesized and used in laboratory settings . The synthesis of these types of compounds often involves multi-step reactions with various reagents .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. These include an ethylsulfanyl group (-SEt), a pyridine ring, and a carbonitrile group (-C≡N). The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For instance, the carbonitrile group might undergo reactions typical of nitriles, such as hydrolysis or reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its exact molecular structure. Factors such as polarity, solubility, and reactivity would be influenced by the functional groups present .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-14-11-9(7-12)6-8-4-3-5-10(8)13-11/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXRXTFTJSGMMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C2CCCC2=N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(1-adamantyl)ethyl]amino}-2-oxoethyl N'-cyano-N-(2-fluorophenyl)imidothiocarbamate](/img/structure/B460422.png)




![[2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N'-(3-fluorophenyl)carbamimidothioate](/img/structure/B460431.png)
![2-oxo-2-[(1-phenylethyl)amino]ethyl N'-cyano-N-phenylimidothiocarbamate](/img/structure/B460432.png)
![2-methylbenzyl N'-cyano-N-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B460433.png)





